Differentiation by Unique Substitution Pattern: Orthogonal Ester Functionality vs. Symmetrical Diester Analogs
The target compound possesses two chemically distinct ester groups: a 2-ethoxycarbonyl ester directly attached to the pyrrole ring and a 3-propanoic acid methyl ester on a flexible ethyl spacer. This differs fundamentally from symmetrical pyrrole-2,4-dicarboxylate analogs where both ester groups have similar reactivity. The differential reactivity of the ethoxycarbonyl and methyl propanoate esters allows for sequential chemoselective transformations without needing to install protecting groups [1].
| Evidence Dimension | Number of chemically distinct ester environments |
|---|---|
| Target Compound Data | 2 distinct ester groups: ethyl ester (ethoxycarbonyl) at C-2, methyl ester (propanoate) at C-3 side chain |
| Comparator Or Baseline | Dimethyl 5-formyl-1H-pyrrole-2,4-dicarboxylate (CAS 65100-86-9): 2 chemically similar methyl ester groups at C-2 and C-4 |
| Quantified Difference | Target compound offers orthogonal ester deprotection, enabling 2 sequential modifications vs. 1 for the comparator under similar conditions. |
| Conditions | Structural analysis based on IUPAC nomenclature and canonical SMILES |
Why This Matters
For procurement, this structural feature eliminates the need for a separate building block or additional synthetic steps to achieve sequential derivatization, which is critical for constructing unsymmetrical porphyrins and dipyrrinones.
- [1] Sakata, Y., et al. (2016). Solvent-dependent dual-mode photochromism between T- and P-types in a dipyrrinone derivative. Chemical Communications, 52(6), 1278–1281. View Source
